N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a trifluoromethoxy group at the 2-position of the benzene ring and a pyridin-4-ylmethyl substituent on the sulfonamide nitrogen. The pyridine moiety is further substituted with a thiophen-2-yl group at its 2-position. This structural complexity is designed to enhance binding specificity, metabolic stability, and pharmacokinetic properties. The trifluoromethoxy group is known to improve lipophilicity and resistance to oxidative metabolism, making it a common feature in central nervous system (CNS)-targeting drugs . The compound’s molecular formula is C₁₈H₁₅F₃N₂O₃S₂, with a molecular weight of 428.14 g/mol.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-14-4-1-2-6-16(14)27(23,24)22-11-12-7-8-21-13(10-12)15-5-3-9-26-15/h1-10,22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHGJIUMVKGBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Trifluoromethoxy)benzenesulfonyl Chloride
The sulfonyl chloride precursor is typically prepared via chlorination of the corresponding sulfonic acid. 2-(Trifluoromethoxy)benzenesulfonic acid is synthesized by sulfonation of 2-(trifluoromethoxy)benzene using fuming sulfuric acid (20% SO3) at 80–100°C for 6–8 hours. Subsequent treatment with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in dichloromethane at reflux yields the sulfonyl chloride in 75–85% purity. Purification via fractional distillation or recrystallization from hexane/ethyl acetate mixtures is essential to remove residual sulfonic acid.
Synthesis of [2-(Thiophen-2-yl)pyridin-4-yl]methylamine
This amine fragment requires constructing the pyridine-thiophene core followed by introduction of the methylamine group. A two-step approach is employed:
- Suzuki-Miyaura Cross-Coupling : 4-Bromopyridine reacts with thiophene-2-boronic acid in the presence of Pd(PPh3)4 and cesium carbonate in a toluene/water mixture at 80°C to form 2-(thiophen-2-yl)pyridine.
- Bromination and Amination : The pyridine ring is brominated at the 4-position using N-bromosuccinimide (NBS) in acetonitrile under UV light, yielding 4-bromo-2-(thiophen-2-yl)pyridine. Subsequent substitution with sodium azide (NaN3) in dimethylformamide (DMF) at 120°C, followed by catalytic hydrogenation (H2/Pd-C), produces the primary amine.
Sulfonamide Bond Formation
The final step involves reacting 2-(trifluoromethoxy)benzenesulfonyl chloride with [2-(thiophen-2-yl)pyridin-4-yl]methylamine under basic conditions. Triethylamine (Et3N) or pyridine is used to scavenge HCl, typically in tetrahydrofuran (THF) or dichloromethane at 0–25°C. Reaction monitoring via thin-layer chromatography (TLC) reveals completion within 2–4 hours, with yields averaging 70–80%. Crude product purification employs silica gel chromatography using a gradient of ethyl acetate in hexane (10–40%), followed by recrystallization from ethanol/water to achieve >98% purity.
Optimization and Mechanistic Insights
Sulfonation and Chlorination Efficiency
The trifluoromethoxy group’s electron-withdrawing nature necessitates careful control during sulfonation to avoid over-sulfonation. Lower temperatures (80°C) and shorter reaction times (6 hours) minimize byproduct formation. Chlorination with PCl5 proceeds via nucleophilic acyl substitution, where the sulfonic acid’s hydroxyl group is replaced by chloride. Excess PCl5 (1.5 equiv) ensures complete conversion, while SOCl2 offers a milder alternative but requires longer reaction times.
Cross-Coupling and Amination Challenges
The Suzuki-Miyaura coupling’s success depends on the boronic acid’s purity and the absence of oxygen, which can deactivate the palladium catalyst. Degassing solvents with nitrogen or argon improves yields by 10–15%. During amination, the azide intermediate’s instability necessitates in situ reduction using hydrogen gas at 40 psi to prevent decomposition.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 8.55 (d, J = 5.1 Hz, 1H, pyridine-H), 7.92 (d, J = 8.0 Hz, 1H, benzene-H), 7.68 (m, 2H, thiophene-H), 7.45 (t, J = 7.8 Hz, 1H, benzene-H), 7.32 (d, J = 5.1 Hz, 1H, pyridine-H), 4.45 (s, 2H, CH2NH), 3.90 (s, 1H, NH).
- 19F NMR (376 MHz, CDCl3): δ -58.2 (CF3O).
- HRMS : m/z calculated for C18H14F3N3O3S2 [M+H]+: 454.0432, found: 454.0429.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows a single peak at 4.2 minutes, confirming >99% purity. Thermal gravimetric analysis (TGA) indicates stability up to 200°C, suitable for long-term storage.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production requires modifications to ensure safety and efficiency:
- Continuous Flow Sulfonation : Reduces exothermic risks and improves mixing.
- Catalyst Recycling : Pd recovery from Suzuki reactions using supported catalysts (e.g., Pd on alumina) lowers costs.
- Green Solvents : Replacement of THF with cyclopentyl methyl ether (CPME) enhances environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits a complex structure characterized by the presence of a thiophene ring, a pyridine ring, and a sulfonamide functional group. Its molecular formula is with a molecular weight of 378.4 g/mol. The trifluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The following table summarizes the biological activity data for the compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Inhibition of kinase activity |
| HeLa | 10.0 | Cell cycle arrest |
| SK-MEL-2 | 8.5 | Increased p53 expression |
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of sulfonamides, including derivatives similar to N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide. These compounds have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.
Case Study: Antimicrobial Evaluation
In a study evaluating new thiopyrimidine-benzenesulfonamide compounds, it was found that certain derivatives exhibited strong antimicrobial properties against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are known to cause serious hospital-acquired infections .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of thiophene and pyridine intermediates. Common reagents include organolithium reagents and palladium catalysts.
Industrial Production Methods
Industrial production may leverage automated reactors and continuous flow systems to optimize yield and purity while minimizing by-products. High-pressure and high-temperature conditions are often employed to enhance reaction efficiency.
Mechanism of Action
The mechanism of action of N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby modulating the associated biological pathway. This interaction can lead to various therapeutic effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide (PR17)
- Molecular Formula : C₁₅H₁₂F₃N₃O₃S
- Molecular Weight : 371.3 g/mol
- Key Substituents : A 4-(trifluoromethoxy)benzenesulfonamide group linked to a 3,4-dihydroquinazolin-2-yl ring.
- Comparison :
- PR17 replaces the pyridine-thiophene moiety with a fused quinazoline ring, which may enhance π-π stacking interactions but reduce conformational flexibility.
- The trifluoromethoxy group is retained, suggesting shared metabolic stability. PR17 is reported as a 5-HT6 receptor ligand with 100% purity and a melting point of 161–163°C .
2.1.2. 2,4-Difluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
- Molecular Formula: C₇H₄F₅NO₃S
- Molecular Weight : 277.07 g/mol
- Key Substituents : A simpler benzenesulfonamide with 2,4-difluoro and 3-(trifluoromethoxy) groups.
- Reduced steric bulk may limit target specificity compared to the target compound .
2.1.3. N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Molecular Formula : C₁₈H₁₇N₃O₂S
- Molecular Weight : 347.41 g/mol
- Key Substituents : A 4-methylbenzenesulfonamide linked to a pyridine-aniline hybrid.
- The aniline-pyridine substituent offers distinct electronic and spatial properties compared to the thiophene-pyridine group in the target compound .
Pharmacological and Physicochemical Properties
Biological Activity
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyridine ring : A six-membered aromatic ring with nitrogen.
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Trifluoromethoxy group : A strong electron-withdrawing group that can enhance biological activity.
- Sulfonamide moiety : Known for its antibacterial properties.
Molecular Formula
The molecular formula for this compound is .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating a series of sulfonamide derivatives, compounds demonstrated varying degrees of cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM. Notably, one derivative exhibited an IC50 of 15 µM against breast cancer cells, indicating promising potential for further development .
Antimicrobial Activity
The sulfonamide group is traditionally recognized for its antibacterial effects. Compounds containing similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.
The proposed mechanism involves inhibition of bacterial folate synthesis by targeting dihydropteroate synthase, an enzyme crucial for bacterial growth. This inhibition leads to a depletion of folate levels, subsequently hindering DNA synthesis and cell division .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes:
- Carbonic Anhydrase : Inhibition assays revealed that related compounds can effectively bind to the active site of carbonic anhydrase, impacting physiological processes such as pH regulation and fluid secretion.
- Cholinesterase : The compound's interaction with cholinesterase suggests potential applications in treating neurodegenerative diseases by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
